![molecular formula C7H9BrN2 B3100981 3-Bromo-4-ethylpyridin-2-amine CAS No. 1381938-68-6](/img/structure/B3100981.png)
3-Bromo-4-ethylpyridin-2-amine
Overview
Description
3-Bromo-4-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1381938-68-6 . It has a molecular weight of 201.07 . The compound is solid in physical form and is typically stored at 4°C, away from light .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-ethylpyridin-2-amine is represented by the linear formula C7H9BrN2 . The InChI code for this compound is 1S/C7H9BrN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
3-Bromo-4-ethylpyridin-2-amine has a molecular weight of 201.07 . It is a solid substance and is typically stored at 4°C, away from light .Scientific Research Applications
Aminations of Bromo-Derivatives
The amination of 3-bromo-4-ethoxypyridine, a compound closely related to 3-Bromo-4-ethylpyridin-2-amine, has been studied extensively. These investigations have revealed that the amination process may involve intermediates such as 2,3-pyridyne, leading to products like 2-amino-4-ethoxypyridine. This research suggests potential synthetic pathways and intermediates in the formation of related compounds (Pieterse & Hertog, 2010).
Copper Catalysis in Aryl Halides Amination
The conversion of bromopyridine derivatives into aminopyridines using copper catalysis has been explored, showcasing a low catalyst loading and mild reaction conditions. This methodology could be applicable to the synthesis of amines from similar structures like 3-Bromo-4-ethylpyridin-2-amine (Lang et al., 2001).
Palladium-Catalyzed Selective Amination
Studies have demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex, which could be relevant for selectively targeting specific positions in molecules similar to 3-Bromo-4-ethylpyridin-2-amine (Ji et al., 2003).
Rearrangements in Halopyridines Aminations
Research has indicated that rearrangements can occur during the aminations of halopyridines, potentially involving pyridyne intermediates. This insight might be applicable to understanding the behavior of 3-Bromo-4-ethylpyridin-2-amine in similar reactions (Pieterse & Hertog, 2010).
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridine derivatives from reactions involving bromopyridine derivatives has been documented. This could provide insights into potential synthetic routes for similar structures like 3-Bromo-4-ethylpyridin-2-amine (Yao et al., 2010).
Chemoselective Functionalization
Studies have explored the chemoselective functionalization of bromopyridines, which could be relevant for selectively modifying molecules like 3-Bromo-4-ethylpyridin-2-amine (Stroup et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-ethylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCRAZAAJBEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-ethylpyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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